利巴韦林 5'-二磷酸

描述

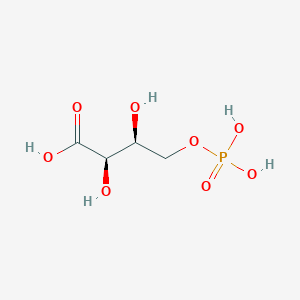

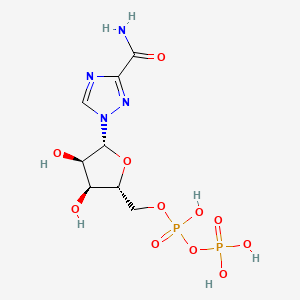

Ribavirin 5’-diphosphate is a 1-ribosyltriazole that is ribavirin in which the hydroxy group at the 5’-position is replaced by a diphosphate group . It is the metabolite of the antiviral agent ribavirin . It has a role as an antiviral agent and a drug metabolite . It is functionally related to a ribavirin .

Synthesis Analysis

The synthesis of Ribavirin 5’-diphosphate has been achieved through enzymatic preparation . This process involves the use of 7-methylguanosine or 7-methyl-2’-deoxyguanosine iodide as the sugar donor .Molecular Structure Analysis

Ribavirin 5’-diphosphate has a molecular formula of C8H14N4O11P2 . Its IUPAC name is [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate . The molecular weight is 404.16 g/mol .Chemical Reactions Analysis

Ribavirin 5’-diphosphate has been found to inhibit the cellular enzyme inosine 5’-monophosphate dehydrogenase . This inhibition results in the depletion of the intracellular guanosine nucleotide pool, which feeds capping and polymerase enzymes from both viral and cellular origin .Physical And Chemical Properties Analysis

Ribavirin 5’-diphosphate is a 1-ribosyltriazole, an aromatic amide, a monocarboxylic acid amide, a primary carboxamide, and a ribose diphosphate .科学研究应用

Antiviral and Antimicrobial Applications

- Summary of Application : Ribavirin 5’-diphosphate is a promising class of natural compounds used in the creation of antiviral, antibacterial, and antitumor agents . It has been used to block the process of penetration of viruses into cells or inhibit the stage of genome replication .

- Methods of Application : The mechanisms of inhibition of viral enzymes by compounds of nucleoside and non-nucleoside nature have been compared . A new approach to the creation of drugs is described, based on the use of prodrugs of modified nucleosides, which, as a result of metabolic processes, are converted into an effective drug directly in the target organ or tissue .

- Results or Outcomes : This strategy makes it possible to reduce the general toxicity of the drug to humans and to increase the effectiveness of its action on cells infected by the virus .

Treatment of Chronic Hepatitis C

- Summary of Application : Ribavirin is widely used in several types of combination chemotherapy for the treatment of chronic hepatitis C .

- Methods of Application : Ribavirin monophosphate (RMP)-loaded nanoparticles were developed for liver-specific delivery with low cytotoxicity . These nanoparticles were prepared from a mixture of poly(D,L-lactic acid) with terminal amino group(s) and arabinogalactan-poly(L-glutamic acid) conjugate .

- Results or Outcomes : High accumulation of the nanoparticles in hepatic cells was observed in vitro and in vivo . The nanoparticles also exhibited significantly lower cytotoxicity than that exhibited by those containing poly(L-lysine) .

Treatment of SARS-CoV-2 Infections

- Summary of Application : Ribavirin (RBV) is a broad-spectrum antiviral with demonstrated in vitro activity against multiple viruses, including SARS-CoV-2 .

- Methods of Application : The specific methods of application for SARS-CoV-2 are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for SARS-CoV-2 are not detailed in the source .

Treatment of Respiratory Syncytial Virus (RSV) Infections

- Summary of Application : Ribavirin has demonstrated clinical efficacy as a monotherapeutic agent in the treatment of respiratory syncytial virus (RSV) infection .

- Methods of Application : The specific methods of application for RSV are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for RSV are not detailed in the source .

Treatment of Lassa Fever

- Summary of Application : Ribavirin has shown effectiveness in the treatment of Lassa fever .

- Methods of Application : The specific methods of application for Lassa fever are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for Lassa fever are not detailed in the source .

Potential Treatment for Acute Myeloid Leukemia

- Summary of Application : The potential use of ribavirin as a treatment for acute myeloid leukemia is currently under investigation .

- Methods of Application : The specific methods of application for acute myeloid leukemia are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for acute myeloid leukemia are not detailed in the source .

未来方向

Ribavirin has proven to be effective against several viruses in the clinical setting and a multitude of viruses in vitro . With up to five different proposed mechanisms of action, recent advances have begun to discern the hierarchy of antiviral effects at play depending on the virus and the host conditions under scrutiny . Further analyses are thus required to accurately identify mechanisms to more optimally determine clinical treatments .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSPXPQHONXITJ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212489 | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribavirin 5'-diphosphate | |

CAS RN |

63142-70-1 | |

| Record name | Ribavirin diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

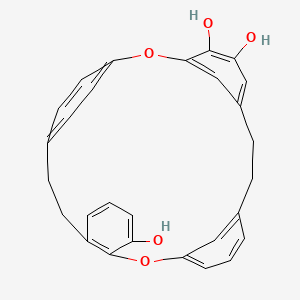

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)